Phosphonous acid

描述

属性

CAS 编号 |

14332-09-3 |

|---|---|

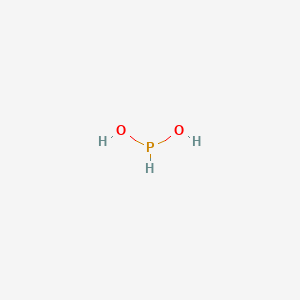

分子式 |

H3O2P |

分子量 |

65.996 g/mol |

IUPAC 名称 |

phosphonous acid |

InChI |

InChI=1S/H3O2P/c1-3-2/h1-3H |

InChI 键 |

XRBCRPZXSCBRTK-UHFFFAOYSA-N |

SMILES |

OPO |

规范 SMILES |

OPO |

其他CAS编号 |

14332-09-3 |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

Phosphonous acid derivatives have been extensively studied for their bioactive properties. These compounds are utilized in drug development due to their ability to mimic natural phosphates and interact with biological systems effectively. Key applications include:

- Bone Targeting Agents : this compound is integral in the design of drugs aimed at treating osteoporosis and bone metastasis. Compounds like alendronate and zoledronic acid utilize phosphonic acid moieties to enhance their affinity for calcium ions, promoting targeted delivery to bone tissues .

- Antiviral and Antimicrobial Agents : Research indicates that phosphonic acids exhibit significant antiviral and antimicrobial activities. They have been explored as potential treatments for diseases such as HIV, influenza, and various bacterial infections .

- Drug Delivery Systems : The stability of phosphonic acids under harsh conditions makes them suitable for use in drug delivery systems. Their ability to form stable complexes with metal ions can enhance the efficacy of therapeutic agents .

Agricultural Applications

In agriculture, this compound is primarily used as a plant protection agent. Its applications include:

- Fungicides : Compounds like fosetyl-Al utilize phosphonic acids to control fungal diseases in crops. Studies have demonstrated the effectiveness of these compounds in managing pathogens while minimizing environmental impact .

- Nutrient Supplements : this compound can improve nutrient uptake in plants, particularly phosphorus, which is crucial for plant growth. Its application has been shown to enhance crop yields in various agricultural settings .

Material Science Applications

This compound plays a significant role in materials science through its functionalization capabilities:

- Surface Functionalization : Phosphonic acids are used to modify surfaces of metal oxides such as titanium dioxide and aluminum oxide, enhancing their properties for applications in catalysis and sensor technology .

- Biomedical Materials : Novel phosphonic acid-functionalized polymers are being developed for biomedical applications, including drug delivery systems and tissue engineering scaffolds. These materials exhibit biocompatibility and improved mechanical properties .

Environmental Applications

The coordination properties of this compound allow it to be employed in environmental remediation:

- Water Treatment : Phosphonic acids can selectively bind with heavy metals and lanthanides, facilitating their removal from contaminated water sources. This property is crucial for developing efficient water purification technologies .

- Soil Remediation : Research indicates that phosphonic acids can help mitigate soil contamination by promoting the degradation of harmful substances while enhancing soil health through improved nutrient availability .

Case Study 1: Bone Targeting Drugs

A study on alendronate demonstrated its efficacy in reducing bone resorption in patients with osteoporosis. The incorporation of phosphonic acid moieties enhanced its binding affinity to hydroxyapatite in bone tissue, leading to improved therapeutic outcomes.

Case Study 2: Agricultural Application of Fosetyl-Al

Field trials comparing fosetyl-Al with traditional copper-based fungicides showed a significant reduction in fungal infections while maintaining crop health. The study highlighted the long-term benefits of using phosphonic acids in sustainable agriculture practices.

相似化合物的比较

Comparison with Similar Phosphorus-Containing Acids

Structural and Acidity Comparison

Phosphonous acid is part of a broader family of phosphorus acids, each differing in oxidation state, substituents, and acidity. Key structural and acid-base properties are compared below:

Acidity Trends: indicates the acidity of the acid-OH group follows: Phosphonous < Phosphinic < Phosphonic < Phosphoric This sequence reflects increasing electron-withdrawing effects and oxidation state, which stabilize deprotonation .

Stability and Reactivity

This compound is less thermally stable than phosphonic or phosphoric acids due to its lower oxidation state. However, borane protection enhances its stability, enabling biological applications . Phosphonic acids exhibit superior hydrolytic stability, making them ideal for long-term material coatings .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。